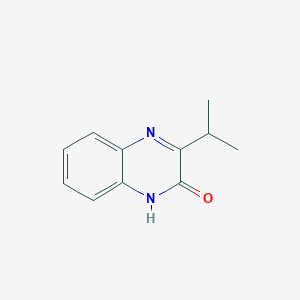![molecular formula C18H27N3O3 B7542390 N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide, also known as BU09059, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, reduce inflammation in the brain, and inhibit the activity of certain enzymes involved in cell growth and inflammation. In vivo studies have shown that this compound has the ability to reduce tumor growth in mice and improve cognitive function in rats with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide in lab experiments is that it has been shown to have a low toxicity profile, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide. One direction is to further study its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, researchers could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide was first synthesized by a team of researchers from the University of Nottingham in the United Kingdom. The synthesis method involved the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with butanoyl chloride in the presence of a base. This was followed by the reaction of the resulting intermediate with 2-oxoethyl isocyanate to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide has been studied for its potential therapeutic applications in various scientific research studies. One such study found that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Another study found that this compound has the ability to reduce inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-6-17(22)19-13-18(23)20-14-9-11-21(12-10-14)15-7-4-5-8-16(15)24-2/h4-5,7-8,14H,3,6,9-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPNVIVTMPNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)

![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)